4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
Properties
CAS No. |
2121511-94-0 |
|---|---|
Molecular Formula |
C13H16BFN2O2 |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
4-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C17H24BFN2O2
- Molecular Weight : 318.2 g/mol
- CAS Number : 2096334-62-0
Research indicates that this compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : The compound has been studied for its inhibitory effects on specific kinases such as GSK-3β, IKK-β, and ROCK-1. These kinases are involved in various cellular processes including inflammation and cell survival .
- Anti-inflammatory Activity : In vitro studies have shown that this compound can suppress the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide-induced models of inflammation .
- Cytotoxicity : Evaluations in cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) demonstrated varying degrees of cytotoxicity depending on concentration. Notably, certain derivatives exhibited no significant decrease in cell viability at concentrations up to 10 µM .
Inhibitory Potency against Kinases
The following table summarizes the inhibitory activity against selected kinases:
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 10 |
| Compound B | IKK-β | 50 |
| Compound C | ROCK-1 | 100 |
Note: The IC50 values reflect the concentration required to inhibit 50% of the enzyme activity.
Cytotoxicity Assay Results
The cytotoxicity of the compound was assessed across different concentrations:
| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |
|---|---|---|
| 0.1 | 95 | 90 |
| 1 | 90 | 85 |
| 10 | 80 | 75 |
| 50 | 60 | 55 |
| 100 | 30 | 25 |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotection : In a study focusing on neurodegenerative diseases, the compound demonstrated protective effects against oxidative stress in neuronal cell cultures, suggesting a role in neuroprotection .
- Cancer Research : Preliminary investigations into the anti-cancer properties revealed that certain derivatives of this compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
- Inflammatory Diseases : The anti-inflammatory properties observed in vitro suggest potential applications in treating conditions characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease .
Comparison with Similar Compounds
4-Chloro-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole
- Molecular Formula : C₁₃H₁₆BClN₂O₂
- Molecular Weight : 278.54
- Key Differences : The chlorine atom at the 4-position increases molecular weight and alters steric/electronic effects compared to fluorine. Chlorine’s larger atomic radius may reduce reactivity in cross-coupling reactions due to steric hindrance .
4-Fluoro-6-Iodo-1H-Indazole
- Molecular Formula : C₇H₄FIN₂
- Molecular Weight : 262.02
- Key Differences : Replacing the boronate group with iodine converts the compound into an electrophilic coupling partner (e.g., for Ullmann or Buchwald-Hartwig reactions). The iodine atom’s higher leaving-group propensity contrasts with the boronate’s nucleophilic role in Suzuki couplings .
Analogues with Alkyl/Protecting Group Modifications
1-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole
1-Isopropyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole
- Molecular Formula : C₁₆H₂₂BN₂O₂
- Molecular Weight : 288.17
- However, it enhances lipophilicity, which is advantageous in blood-brain barrier penetration studies .
Analogues with Heterocyclic Boronates
2-Amino-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzonitrile
6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazol-3-Amine
- Molecular Formula : C₁₂H₁₇BN₃O₂
- Molecular Weight : 257.10
- Key Differences: The 3-amino group enables post-functionalization (e.g., amide bond formation), expanding utility in targeted drug delivery systems .
Comparative Data Tables
Table 1: Physicochemical Properties of Key Analogues
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Key Functional Group |
|---|---|---|---|---|
| 4-Fluoro-6-boronate-1H-indazole (Target) | 262.09 | 2.8 | 0.15 (DMSO) | Boronate, Fluorine |
| 4-Chloro-6-boronate-1H-indazole | 278.54 | 3.2 | 0.12 (DMSO) | Boronate, Chlorine |
| 1-Methyl-6-boronate-1H-indazole | 260.12 | 3.0 | 0.20 (DMSO) | Boronate, Methyl |
| 1-Isopropyl-6-boronate-1H-indazole | 288.17 | 3.5 | 0.08 (DMSO) | Boronate, Isopropyl |
Table 2: Reaction Yields in Cross-Coupling Reactions
Key Research Findings
Electronic Effects : Fluorine’s electron-withdrawing nature increases the boronate group’s electrophilicity, improving coupling efficiency with electron-deficient aryl halides. Chlorine analogues show slower reaction rates due to steric and electronic hindrance .
Stability : SEM-protected derivatives (e.g., 4-fluoro-6-boronate-1-SEM-indazole) exhibit enhanced stability during synthesis but require additional deprotection steps, reducing overall yield .
Biological Relevance: Fluorinated indazoles demonstrate superior metabolic stability in pharmacokinetic studies compared to non-halogenated analogues, making them preferred in drug discovery .
Preparation Methods
Bromination and Nitro Group Reduction
-
Bromination :
Treatment of 4-fluoro-2-nitrotoluene with (NBS) in a mixture of trifluoroacetic acid (TFA) and concentrated sulfuric acid yields 1-bromo-5-fluoro-2-methyl-3-nitrobenzene . The reaction proceeds for 16 hours at room temperature, achieving a crude yield of 5.96 g from 3.44 g of starting material. -
Nitro Reduction :
The nitro group is reduced using iron powder and hydrochloric acid in methanol under reflux. This step converts 1-bromo-5-fluoro-2-methyl-3-nitrobenzene to 3-bromo-5-fluoro-2-methylaniline with a purified yield of 1.46 g.
Borylation with Pinacolborane
The final step employs a palladium-catalyzed Miyaura borylation:
Key Data Table: Reaction Parameters for Borylation
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)/CyJohnPhos |
| Ligand | CyJohnPhos |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | ~99% (crude), ~99% (purified) |
Comparative Analysis of Methodologies
Catalyst Systems
Solvent and Temperature Effects
Q & A
Synthesis and Reaction Design
Basic Question: Q. What are the common synthetic routes for preparing 4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole? Answer: The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction. A halogenated indazole precursor (e.g., 6-bromo-4-fluoro-1H-indazole) reacts with bis(pinacolato)diboron under Suzuki-Miyaura conditions (Pd(dppf)Cl₂ catalyst, potassium acetate base, in anhydrous THF or dioxane at 80–100°C for 12–24 hours) . Purification often employs silica gel chromatography, with yields ranging from 60–85%.
Advanced Question: Q. How can researchers troubleshoot low yields in the borylation of halogenated indazoles? Answer: Low yields may stem from:
- Incomplete halogen displacement : Ensure stoichiometric excess of bis(pinacolato)diboron (1.2–1.5 equiv) and dry solvent conditions to prevent catalyst poisoning.
- Byproduct formation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1). If boronic ester decomposition occurs, reduce reaction temperature to 70°C and use degassed solvents .
Structural Characterization
Basic Question: Q. What spectroscopic and crystallographic methods confirm the structure of this compound? Answer:
- ¹H/¹³C NMR : Key signals include the indazole NH (~12 ppm, broad singlet) and aromatic protons adjacent to fluorine (doublet splitting, J = 8–10 Hz). The pinacolato methyl groups appear as a singlet at ~1.3 ppm .
- X-ray crystallography : SHELXL or OLEX2 software resolves the dioxaborolane ring geometry (B–O bond length: ~1.36 Å) and indazole planarity .
Advanced Question: Q. How can crystallographic disorders in the dioxaborolane moiety be resolved? Answer: Disorders arise from rotational flexibility of the pinacolato group. Refinement strategies include:
- Occupancy factor adjustment for overlapping atoms.
- Restraints on thermal parameters (e.g., SIMU/DELU commands in SHELXL) to stabilize refinement .
Reactivity and Applications
Basic Question: Q. What are the primary applications of this compound in organic synthesis? Answer: It serves as a boronate ester precursor for Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation in drug discovery (e.g., kinase inhibitors) and materials science (e.g., OLED intermediates) .
Advanced Question: Q. How does the fluorine substituent influence reactivity in cross-couplings? Answer:
- Electronic effects : Fluorine’s electron-withdrawing nature activates the indazole core for nucleophilic substitution, enhancing coupling efficiency.
- Steric effects : The 4-fluoro group minimally impacts steric hindrance, allowing regioselective coupling at the 6-boronate position .
Biological and Materials Science Applications
Advanced Question: Q. How is this compound used in ROS-responsive drug delivery systems? Answer: The boronate ester reacts with hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), undergoing cleavage to release therapeutic payloads. For example, ROS-responsive RNase A conjugates demonstrate tumor-selective cytotoxicity .
Data Analysis and Contradictions
Advanced Question: Q. How should researchers reconcile discrepancies in reported NMR shifts for similar boronate esters? Answer: Variations arise from solvent polarity and concentration. Standardize measurements using deuterated DMSO or CDCl₃ and compare with PubChem data (e.g., InChI Key: OWISFFAMZILFMN for analogous structures) .
Stability and Storage
Basic Question: Q. What storage conditions prevent decomposition of this compound? Answer: Store under inert atmosphere (argon) at 2–8°C in amber vials. Degradation (e.g., hydrolysis of boronate ester) is monitored via ¹¹B NMR (loss of peak at ~30 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
